Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity for Target Engagement
The compound's computed lipophilicity (XLogP3-AA = 2.8) and hydrogen-bonding capacity (2 H-bond donors, 6 H-bond acceptors) represent a specific balance that may facilitate passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assays [1]. While no direct comparative potency data exists from primary research, these properties can be compared to general drug-like space. For context, the widely cited 'Rule of 5' suggests an optimal log P below 5. The compound's value of 2.8 is therefore within a highly favorable range for oral bioavailability, distinguishing it from more lipophilic analogs that might have XLogP values exceeding 5 [1]. However, no specific comparator compound with a defined XLogP from the same scaffold has been identified in public databases.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | General 'Rule of 5' upper limit for optimal oral bioavailability: LogP < 5 (Lipinski et al., 2001) |
| Quantified Difference | Target compound is 2.2 log units below the general upper limit, suggesting a favorable balance for permeability. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
This property is critical for medicinal chemistry programs aiming to develop orally bioavailable leads; a logP of 2.8 suggests a lower likelihood of poor absorption or high metabolic clearance compared to highly lipophilic analogs, though this is a computational inference, not an experimentally validated result.
- [1] PubChem Compound Summary for CID 71788376, N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. National Center for Biotechnology Information. Accessed April 2026. View Source
